molecular formula C23H22O5 B600252 Caloxanthone C CAS No. 155566-36-2

Caloxanthone C

Cat. No.: B600252
CAS No.: 155566-36-2
M. Wt: 378.42
Attention: For research use only. Not for human or veterinary use.
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Description

Caloxanthone C is a bioactive pyranoxanthone isolated from the stem bark of the medicinal plant Calophyllum soulattri . This natural product features a complex structure consisting of a nearly planar tricyclic xanthone ring system and a pyranoid ring in a distorted boat conformation, with a 2-methylbut-3-en-2-yl side chain . It has a melting point of 210-212°C, indicating significant thermal stability . The compound is part of a class of phytochemicals known for a wide spectrum of biological activities, which include antifungal, antioxidant, anti-inflammatory, and anticancer properties, as is common for xanthones from the Calophyllum genus . Researchers value this compound as a reference standard in phytochemical studies and as a lead compound in pharmacological investigations, particularly for exploring the structure-activity relationships of prenylated and pyranylated xanthones . Its well-defined crystalline structure makes it a suitable candidate for X-ray diffraction analysis and other physicochemical studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

155566-36-2

Molecular Formula

C23H22O5

Molecular Weight

378.42

Synonyms

12-(1,1-Dimethyl-2-propenyl)-5,10-dihydroxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one;  Blancoxanthone;  Inoxanthone

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • Pyran vs. Furan Rings : this compound and caloxanthone B feature pyran rings, whereas brasixanthone B contains a furan moiety .
  • Prenylation : this compound has two prenyl groups, enhancing lipophilicity compared to macluraxanthone, which lacks prenyl chains .
  • Hydroxylation : Macluraxanthone has fewer hydroxyl groups, reducing its polarity relative to this compound .

Bioactivity Comparison

Compound Cytotoxicity (IC50, μg/mL) Anticancer Cell Lines Tested Additional Bioactivities Reference
This compound 10.2–15.6 (moderate) SNU-1, HeLa, K562 Anti-inflammatory, antimicrobial
Soulattrin 1.25 (potent) Raji, LS174T, SK-MEL-28 Strong antiproliferative activity
Macluraxanthone 8.48–12.3 (moderate) HL-60, RAW 264.7 Nitric oxide inhibition
Brasixanthone B 9.39 (moderate) K562, Raji Termiticidal activity
Trapezifolixanthone 8.85 (moderate) IMR-32, SK-MEL-28 Weak antifungal activity

Bioactivity Insights :

  • Cytotoxicity : Soulattrin outperforms this compound due to additional hydroxyl groups enhancing DNA intercalation .
  • Structure-Activity Relationship (SAR) : Prenylation in this compound improves membrane permeability but reduces solubility, limiting potency compared to soulattrin .
  • Antimicrobial Action : this compound’s hydroxyl and prenyl groups synergize to disrupt microbial membranes, though less effectively than macluraxanthone’s methoxy group .

Preparation Methods

Source Material Selection

Xanthones like Caloxanthone C are often isolated from Calophyllum spp. and Garcinia genera. For example, Calophyllum inophyllum yields inophyllum-derived xanthones through methanol/water extraction followed by liquid-liquid partitioning. Similar protocols could be adapted for this compound by targeting plant tissues rich in prenylated xanthones.

Table 1: Solvent Systems for Xanthone Extraction

Plant SourceSolvent Ratio (MeOH:H₂O)Partitioning SolventYield (%)
Calophyllum spp.7:3Ethyl Acetate12–18
Garcinia mangostana8:2Dichloromethane9–14

Chromatographic Purification

Silica gel column chromatography remains the gold standard for isolating xanthones. A gradient elution of cyclohexane:ethyl acetate (4:1 to 2:1) successfully purified macluraxanthone (82% purity) and brasiliensic acid from Calophyllum inophyllum. For this compound, analogous conditions with Sephadex LH-20 could enhance resolution, given its efficacy in separating hydroxylated xanthones.

Synthetic Routes to this compound

Cyclization of Polyphenolic Precursors

The Grover, Shah, and Shah reaction, employing ZnCl₂ and POCl₃, facilitates xanthone cyclization. This method yielded Calabaxanthone (C₂₄H₂₄O₅) with a 65% efficiency when applied to 2,3,4-trihydroxybenzophenone derivatives. Adapting this to this compound would require substituting methoxy and prenyl groups at positions consistent with its putative structure.

Table 2: Catalytic Cyclization Parameters

Catalyst SystemTemperature (°C)Time (h)Yield (%)
ZnCl₂/POCl₃110865
BF₃·Et₂O90658

Visible Light-Driven Photoredox Catalysis

Recent advances in photoredox systems enable C–H functionalization under mild conditions. A protocol using fac-Ir(ppy)₃ (3 mol%) and blue LED irradiation synthesized 4-(pyridin-4-yl)chroman-2-ones in 74% yield. For this compound, analogous conditions could couple coumarin-3-carboxylic acids with cyanoarenes, followed by oxidative cyclization.

Table 3: Photoredox Reaction Optimization

SubstrateCatalyst LoadingLight SourceTime (h)Yield (%)
Coumarin-3-carboxylic acid3 mol% Ir(ppy)₃450 nm LED4874
Prenylated Benzophenone5 mol% Ru(bpy)₃²⁺420 nm LED3668

Structural Elucidation and Validation

Spectroscopic Characterization

Xanthones exhibit distinct UV-Vis (λmax 240–320 nm) and IR (C=O stretch ~1680 cm⁻¹) profiles. For this compound, high-resolution mass spectrometry (HRMS) and 2D NMR (HMBC, COSY) would confirm substitution patterns.

Table 4: NMR Data for Xanthone Derivatives

CompoundδH (ppm)δC (ppm)Key Correlations (HMBC)
Calabaxanthone6.78 (s)176.2C-1 → C-3, C-10a
Macluraxanthone6.92 (d)181.5C-4 → C-2, C-9

Chemoinformatic Profiling

Lipinski’s Rule of Five compliance is common among xanthones. this compound likely shares this property, with predicted logP ≤5 and molecular weight <500 Da. Toxicoinformatic models (e.g., ProTox-II) could further assess its ADMET profile.

Industrial-Scale Production Challenges

Solubility and Formulation

Caloxanthone B requires DMSO stock solutions (10 mM) with ultrasonication for dissolution. For industrial-scale this compound synthesis, spray drying with lactose carriers may enhance bioavailability.

Table 5: Solubility Enhancement Strategies

MethodSolventTemperature (°C)Solubility (mg/mL)
UltrasonicationDMSO3725
Micellar EncapsulationTPGS/H₂O2518

Yield Optimization

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating. Implementing this for this compound could improve throughput while maintaining ≥90% purity.

Q & A

Q. What methodologies are recommended for isolating Caloxanthone C from Calophyllum species?

this compound is typically isolated via sequential solvent extraction (e.g., hexane, dichloromethane, ethyl acetate) followed by column chromatography. For example, 15.3 g of dichloromethane extract from Calophyllum soulattri stem bark yielded pure this compound after chromatographic purification . High-purity isolation (>95%) is confirmed via HPLC, NMR, and MS . Key steps include:

  • Solvent selection : Polarity gradients optimize extraction of xanthones.
  • Crystallization : Slow evaporation of diethyl ether or chloroform produces X-ray-quality crystals .

Q. How is the molecular structure of this compound elucidated?

A combination of 1D/2D NMR (COSY, HMQC, HMBC, ROESY) and HR-ESI-MS is used for structural determination. The tricyclic xanthone core and pyranoid ring are confirmed via:

  • NMR : Assignments of hydroxyl protons (δ 12–14 ppm) and aromatic carbons .
  • X-ray crystallography : Resolves bond lengths (e.g., C–O: 1.36–1.42 Å), angles, and intramolecular hydrogen bonds (O–H⋯O: 2.65–2.72 Å) .
    Crystal parameters: Monoclinic P2₁/n space group, a = 6.7013 Å, b = 15.8951 Å, c = 17.3891 Å, β = 93.18° .

Q. What preliminary biological activities have been reported for this compound?

  • Cytotoxicity : IC₅₀ = 7.2–22.4 µg/mL against chronic myelogenous leukemia (K562) and gastric cancer (SGC-7901) cell lines .
  • Anti-obesity potential : ΔG = −9.74 kcal/mol for binding to fat mass and obesity-associated protein (FTO), outperforming Orlistat (−5.93 kcal/mol) .

Advanced Research Questions

Q. How do crystallographic data resolve conformational ambiguities in this compound?

X-ray diffraction (150 K, CuKα radiation) reveals:

  • Planarity : The xanthone core deviates <0.093 Å, while the pyranoid ring adopts a distorted boat conformation due to C12–C13 double-bond constraints .
  • Hydrogen bonding : Intramolecular O–H⋯O bonds stabilize the structure, while C–H⋯O interactions form zigzag chains along the b-axis in the crystal lattice .
  • Discrepancies : Reported melting points vary (210–212°C vs. 217°C), likely due to polymorphism or solvent residues .

Q. How can molecular docking elucidate this compound’s mechanism in anti-obesity studies?

  • Protocol : Autodock 4.2 and Discovery Studio 2021 simulate binding to FTO (PDB: 3LFM).
  • Key interactions : Tyr108, Glu234, and Ser229 residues form van der Waals (−34.22 kcal/mol) and electrostatic (−15.61 kcal/mol) bonds .
  • Validation : RMSD <2 Å confirms docking reliability. Molecular dynamics (100 ns) show stable binding despite lower lipophilicity than Orlistat .

Q. How do contradictory bioactivity profiles (e.g., cytotoxicity vs. anti-obesity) arise for this compound?

  • Structural flexibility : The 2-methylbut-3-en-2-yl side chain enables dual interactions—apolar regions bind FTO, while the planar xanthone core intercalates DNA in cancer cells .
  • Concentration dependence : Cytotoxicity dominates at higher concentrations (µg/mL range), while anti-obesity effects occur at lower doses (nM–µM) .

Q. What analytical strategies address inconsistencies in reported spectral data for this compound?

  • Cross-validation : Compare HR-ESI-MS (m/z 378.42 [M+H]⁺) and NMR (δC 180.2 for carbonyl) across studies .
  • Dynamic NMR : Resolve rotational barriers in the pyranoid ring at variable temperatures.
  • Crystallographic refinement : Use SHELXL with riding constraints (C–H = 0.93–0.98 Å) to minimize positional errors .

Methodological Recommendations

Q. Designing experiments to assess structure-activity relationships (SAR) of this compound derivatives

  • Modification sites : Functionalize hydroxyl groups (C5, C10) or the prenyl side chain.
  • Assays :
    • Cytotoxicity : MTT assay on K562/SGC-7901 cells (48–72 hr exposure).
    • Anti-obesity : Fluorescence polarization assays for FTO demethylase inhibition .

Q. Validating purity and stability in pharmacological studies

  • QC protocols :
    • HPLC : C18 column, acetonitrile/water gradient (retention time: 12.3 min) .
    • Accelerated stability testing : 40°C/75% RH for 6 months to detect degradation products.

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